molecular formula C17H17N3S B4108710 N-(3-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

N-(3-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

Cat. No.: B4108710
M. Wt: 295.4 g/mol
InChI Key: HBXSBIPKHXJHIL-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves the reaction of 3-methylphenylhydrazine with 1,3-diphenylprop-2-en-1-one in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then treated with carbon disulfide and a base, such as potassium hydroxide, to form the desired carbothioamide derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbothioamide group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol under inert atmosphere.

    Substitution: Amines, alcohols; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile, often with the aid of a base like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors. This inhibition can lead to the modulation of various biochemical pathways, resulting in the observed biological activities. For example, its anti-inflammatory effects may be attributed to the inhibition of cyclooxygenase enzymes, while its anticancer properties could be linked to the disruption of cell signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

N-(3-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide can be compared with other pyrazole derivatives and carbothioamide compounds. Similar compounds include:

  • N-(4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
  • N-(3-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
  • N-(3-methylphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

These compounds share structural similarities but differ in the substitution patterns on the phenyl rings. The unique substitution pattern of this compound contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(3-methylphenyl)-3-phenyl-3,4-dihydropyrazole-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3S/c1-13-6-5-9-15(12-13)19-17(21)20-16(10-11-18-20)14-7-3-2-4-8-14/h2-9,11-12,16H,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXSBIPKHXJHIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)N2C(CC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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